molecular formula C13H22N2O3 B1473655 2-Dimethylaminomethylene-3-oxo-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1421312-64-2

2-Dimethylaminomethylene-3-oxo-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B1473655
M. Wt: 254.33 g/mol
InChI Key: TZECAEMZYTYSMG-KTKRTIGZSA-N
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Description

2-Dimethylaminomethylene-3-oxo-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the CAS Number: 1421312-64-2. It has a molecular weight of 254.33 and its IUPAC name is tert-butyl (Z)-2-((dimethylamino)methylene)-3-oxopiperidine-1-carboxylate . The compound is a light yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H22N2O3/c1-13(2,3)18-12(17)15-8-6-7-11(16)10(15)9-14(4)5/h9H,6-8H2,1-5H3/b10-9- . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

This compound is a light yellow solid . It has a molecular weight of 254.33 . It should be stored at a temperature of 0-5°C .

Safety And Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

tert-butyl (2Z)-2-(dimethylaminomethylidene)-3-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-8-6-7-11(16)10(15)9-14(4)5/h9H,6-8H2,1-5H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZECAEMZYTYSMG-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=O)C1=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N\1CCCC(=O)/C1=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Dimethylaminomethylene-3-oxo-piperidine-1-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Dimethylaminomethylene-3-oxo-piperidine-1-carboxylic acid tert-butyl ester
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2-Dimethylaminomethylene-3-oxo-piperidine-1-carboxylic acid tert-butyl ester
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2-Dimethylaminomethylene-3-oxo-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 4
2-Dimethylaminomethylene-3-oxo-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 5
2-Dimethylaminomethylene-3-oxo-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 6
2-Dimethylaminomethylene-3-oxo-piperidine-1-carboxylic acid tert-butyl ester

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